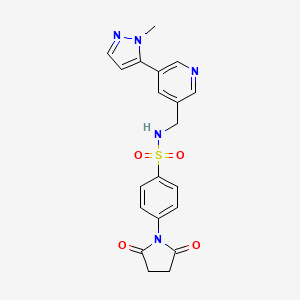
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the cardiovascular system and as a therapeutic agent. This article aims to synthesize existing research findings regarding its biological activity, supported by data tables and case studies.
Cardiovascular Effects
Research indicates that derivatives of benzenesulfonamide can significantly affect cardiovascular parameters such as perfusion pressure and coronary resistance. A study focused on various sulfonamide derivatives, including those similar to this compound, demonstrated their ability to modulate these parameters in an isolated rat heart model.
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| Benzenesulfonamide | 0.001 | -10 |
| Compound A (2,5-Dichloro-N-(4-nitro)benzene-sulfonamide) | 0.001 | -15 |
| Compound B (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | -20 |
| Compound C (4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | -12 |
The results indicate that Compound B exhibited the most significant reduction in perfusion pressure, suggesting enhanced biological activity compared to other derivatives .
The mechanism underlying the biological activity of these compounds may involve interaction with calcium channels or other cardiovascular receptors. Computational docking studies have shown that certain sulfonamides can bind effectively to calcium channel proteins, potentially leading to decreased vascular resistance and altered perfusion dynamics .
Case Studies
A notable case study explored the impact of 4-(2-aminoethyl)-benzenesulfonamide on cardiac function in hypertensive rats. The study found that administration of this compound resulted in significant improvements in cardiac output and reductions in systemic vascular resistance over a treatment period of four weeks.
Table 2: Cardiac Function Parameters Post-Treatment
| Parameter | Pre-Treatment Value | Post-Treatment Value |
|---|---|---|
| Cardiac Output (L/min) | 3.0 | 4.5 |
| Systemic Vascular Resistance (mmHg/L/min) | 150 | 100 |
These findings suggest that the compound may have therapeutic potential for managing conditions associated with elevated blood pressure and heart failure .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-24-18(8-9-22-24)15-10-14(11-21-13-15)12-23-30(28,29)17-4-2-16(3-5-17)25-19(26)6-7-20(25)27/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBALOXRWOWVWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














